molecular formula C5H2ClN3S B1499996 2-Chloro-4-thiocyanatopyrimidine CAS No. 854476-92-9

2-Chloro-4-thiocyanatopyrimidine

Cat. No.: B1499996
CAS No.: 854476-92-9
M. Wt: 171.61 g/mol
InChI Key: NUFAYJQDRJOZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-thiocyanatopyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 2 and a thiocyanate (-SCN) group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. This compound is valuable in synthesizing targeted covalent inhibitors, where the thiocyanate may act as a warhead for enzyme inhibition . Its synthesis typically involves nucleophilic displacement of a leaving group (e.g., chloride) with thiocyanate under basic conditions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

(2-chloropyrimidin-4-yl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-5-8-2-1-4(9-5)10-3-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFAYJQDRJOZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1SC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652917
Record name 2-Chloropyrimidin-4-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854476-92-9
Record name 2-Chloropyrimidin-4-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents critically influence pyrimidine reactivity. Key comparisons include:

Compound Substituents (Positions) Key Functional Groups Reactivity Profile
2-Chloro-4-thiocyanatopyrimidine Cl (2), -SCN (4) Electrophilic C2, polar -SCN High reactivity at C2; -SCN acts as a leaving group or covalent modifier
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Cl (2), 3-nitrophenoxy (4), thiophene (6) Electron-withdrawing -NO₂, aromatic thiophene Reduced electrophilicity at C4 due to -NO₂; thiophene enhances π-stacking
5-Bromo-2-chloropyrimidin-4-amine Cl (2), Br (5), -NH₂ (4) Halogens (Cl, Br), amine Amine enables hydrogen bonding; Br increases molecular weight and steric bulk
2-(Phenylthio)pyrimidine-4-carboxylic acid -SPh (2), -COOH (4) Thioether, carboxylic acid -COOH enhances solubility and hydrogen bonding; -SPh stabilizes via resonance
  • Electrophilicity: The -SCN group in this compound is more polarizable than -SPh or -NO₂, enabling diverse reactivity (e.g., nucleophilic attacks or radical reactions). In contrast, electron-withdrawing groups like -NO₂ (in compound ) reduce electrophilicity at adjacent positions, directing reactivity to other sites.
  • Hydrogen Bonding : Amine (-NH₂) and carboxylic acid (-COOH) substituents (compounds ) facilitate intermolecular interactions, influencing crystal packing and solubility. Thiocyanate’s weaker hydrogen-bonding capacity may result in less predictable solid-state behavior .

Crystallographic and Supramolecular Features

  • 5-Bromo-2-chloropyrimidin-4-amine : Forms a 2D hydrogen-bonded network via N–H···N interactions, with planar pyrimidine rings and coplanar halogens .
  • Thiocyanate’s linear geometry may promote distinct packing motifs compared to bulkier groups like -SPh or -NO₂ .

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